molecular formula C22H27N3O2 B11449264 2-methoxy-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}benzamide

2-methoxy-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B11449264
M. Wt: 365.5 g/mol
InChI Key: IBTCQUYTFULXFY-UHFFFAOYSA-N
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Description

2-METHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE is a complex organic compound with a unique structure that combines a benzodiazole ring with a methoxy group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate ortho-substituted anilines with nitriles under acidic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: This can be done by reacting the benzodiazole intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic residues in proteins, while the methoxy and benzamide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(1-methylpropyl)pyrazine
  • 2-Methoxy-3-(2-methylpropyl)pyrazine

Uniqueness

2-METHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE is unique due to its combination of a benzodiazole ring with a methoxy group and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like 2-Methoxy-3-(1-methylpropyl)pyrazine or 2-Methoxy-3-(2-methylpropyl)pyrazine.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-methoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide

InChI

InChI=1S/C22H27N3O2/c1-16(2)15-25-19-11-6-5-10-18(19)24-21(25)13-8-14-23-22(26)17-9-4-7-12-20(17)27-3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,23,26)

InChI Key

IBTCQUYTFULXFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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